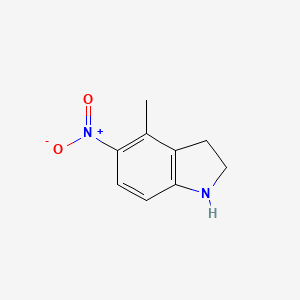

4-Methyl-5-nitroindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-3,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXMLIIFZFXIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601498 | |

| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165250-68-0 | |

| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-5-nitroindoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Methyl-5-nitroindoline. The information presented is intended to support research and development activities by providing key data on its physicochemical characteristics, structural features, and potential synthetic and analytical methodologies.

Core Chemical Properties

This compound is a substituted indoline derivative with a methyl group at the 4-position and a nitro group at the 5-position of the benzene ring. This substitution pattern imparts specific electronic and chemical properties to the molecule, making it a compound of interest in synthetic and medicinal chemistry.[1] The indoline core, a fused bicyclic system of a benzene ring and a saturated five-membered nitrogen-containing ring, is a privileged scaffold in drug discovery.[1]

Physicochemical Data

Quantitative data for this compound is not widely available in public literature. However, based on the properties of structurally related compounds, the following table summarizes the expected and known physicochemical properties.

| Property | Value | Source |

| CAS Number | 165250-68-0 | Benchchem |

| Molecular Formula | C₉H₁₀N₂O₂ | Calculated |

| Molecular Weight | 178.19 g/mol | Calculated |

| Appearance | Likely a solid, potentially colored due to the nitro group. | Inferred from related nitroaromatic compounds.[2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Inferred from related compounds. |

| Melting Point | Not reported. | |

| Boiling Point | Not reported. |

Chemical Structure and Reactivity

The structure of this compound is characterized by the interplay of an electron-donating methyl group and a strong electron-withdrawing nitro group on the aromatic ring.[1] This electronic arrangement significantly influences the molecule's reactivity.[1]

-

Electron-donating methyl group (-CH₃): Located at the 4-position, this group increases the electron density of the aromatic ring, which can affect its susceptibility to electrophilic substitution reactions.[1]

-

Electron-withdrawing nitro group (-NO₂): Positioned at the 5-position, this group makes the aromatic ring more electron-deficient. This can facilitate nucleophilic aromatic substitution reactions and provides a site for chemical modification, such as reduction to an amino group.[1]

The indoline ring itself can be oxidized to the corresponding indole. The presence of the methyl and nitro groups will modulate the reactivity of the aromatic ring towards further functionalization.[1]

Synthesis and Experimental Protocols

A general procedure for the synthesis of a related compound, 4-nitroindoline, from 2-methyl-3-nitrobenzene is described in a patent, which could potentially be adapted.[3]

Proposed Synthetic Workflow

The logical workflow for the synthesis and purification of this compound would be as follows:

References

Spectroscopic Profile of 4-Methyl-5-nitroindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-Methyl-5-nitroindoline. Due to the limited availability of specific experimental data in publicly accessible literature, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with related compounds.[1] The methodologies provided are generalized protocols for the spectroscopic analysis of similar organic compounds.

Introduction

This compound is a substituted indoline derivative. The indoline scaffold is a common structural motif in various biologically active compounds. The presence of a methyl group and a nitro group on the aromatic ring is expected to significantly influence its electronic properties and reactivity, making its unambiguous characterization by spectroscopic methods crucial for its application in research and drug development.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to provide information about the number of different types of protons and their neighboring environments. The indoline ring protons at positions 2 and 3 would appear as triplets, while the aromatic protons and the methyl protons would appear as singlets.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The chemical shifts are influenced by the substitution pattern on the indoline ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C6) | ~7.5 | s |

| Aromatic-H (C7) | ~6.8 | s |

| N-H | ~4.0 (broad) | s |

| -CH₂- (C3) | ~3.6 | t |

| -CH₂- (C2) | ~3.1 | t |

| Methyl-H (C4-CH₃) | ~2.2 | s |

| Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at δ 0.00 ppm. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C5 | ~145 |

| C7a | ~150 |

| C3a | ~130 |

| C4 | ~125 |

| C6 | ~120 |

| C7 | ~110 |

| C2 | ~48 |

| C3 | ~30 |

| C4-CH₃ | ~18 |

| Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the indoline ring, C-H bonds of the methyl group and the aromatic ring, and the strong stretching vibrations of the nitro group.[1]

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Nitro (NO₂) Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro (NO₂) Symmetric Stretch | 1330 - 1370 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.[1] For this compound (C₉H₁₀N₂O₂), the molecular weight is 178.19 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 178 | [M]⁺ (Molecular ion) |

| 161 | [M - OH]⁺ |

| 132 | [M - NO₂]⁺ |

| 117 | [M - NO₂ - CH₃]⁺ |

| Ionization Method: Electron Impact (EI) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument: A 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrument: A mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI or Electrospray Ionization - ESI).

-

Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and then ionized. For ESI, the solution is sprayed into the source, creating charged droplets.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

Workflow and Relationships

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques in chemical characterization.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Integration of different spectroscopic data for structural elucidation.

References

4-Methyl-5-nitroindoline: A Scaffolding for a New Generation of Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities. The strategic substitution on this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This whitepaper delves into the potential applications of a specific derivative, 4-Methyl-5-nitroindoline, in the realm of medicinal chemistry. While direct research on this particular molecule is limited, this guide will extrapolate its potential based on the well-established chemistry and biological activities of related substituted indoline and nitroaromatic compounds.

Structural and Physicochemical Context

This compound is a derivative of the indoline ring system, which consists of a benzene ring fused to a five-membered nitrogen-containing ring.[1] In this specific molecule, the benzene ring is substituted at the 4-position with a methyl group (-CH₃) and at the 5-position with a nitro group (-NO₂). This substitution pattern creates a unique electronic and steric environment that can be exploited for drug design.

The methyl group at the 4-position is an electron-donating group, which can influence the electron density of the aromatic ring and potentially affect the molecule's reactivity in electrophilic substitution reactions.[1] Conversely, the nitro group at the 5-position is a strong electron-withdrawing group.[1] This has a significant impact on the electronic character of the molecule, making the aromatic ring more electron-deficient. This electronic push-pull relationship can modulate the binding affinity of the molecule to biological targets. Furthermore, the nitro group can serve as a handle for further chemical modifications, such as reduction to an amino group, opening avenues for the synthesis of a diverse library of derivatives.[1]

Potential Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through a multi-step process starting from a commercially available precursor. A common approach to obtaining indolines is through the reduction of the corresponding indoles. Therefore, the synthesis could be achieved by the reduction of 4-methyl-5-nitroindole. The synthesis of 4-methyl-5-nitroindole itself can be accomplished through established indole synthesis methods, such as the Fischer, Bartoli, or Leimgruber-Batcho indole syntheses, starting from appropriately substituted precursors.

A generalized workflow for the synthesis is depicted below:

Caption: A potential synthetic workflow for this compound.

Generalized Experimental Protocol for Indole Reduction

The following is a generalized protocol for the reduction of a substituted indole to its corresponding indoline, which could be adapted for the synthesis of this compound from 4-methyl-5-nitroindole.

Materials:

-

4-Methyl-5-nitroindole (1 equivalent)

-

Sodium cyanoborohydride (NaBH₃CN) (2-3 equivalents)

-

Glacial acetic acid

-

Methanol

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

Dissolve 4-methyl-5-nitroindole in glacial acetic acid in a round-bottom flask with stirring.

-

Cool the solution in an ice bath.

-

Slowly add sodium cyanoborohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Potential Applications in Medicinal Chemistry

The indoline core and nitroaromatic moieties are present in a wide array of biologically active molecules. By analogy, this compound could serve as a valuable scaffold for the development of novel therapeutic agents in several key areas.

Anticancer Activity

Many substituted indoline derivatives exhibit potent anticancer activity by targeting various components of cell signaling pathways. For instance, certain pyrrole-indoline-2-ones are effective inhibitors of Aurora kinases, which are often overexpressed in tumors.[2] The indoline scaffold has also been utilized to develop highly active and selective HDAC6 inhibitors.[2] Furthermore, derivatives of 5-nitroindole have been synthesized that act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and cell cycle arrest in cancer cells.[3][4] The presence of the nitro group on the this compound scaffold could be crucial for such interactions.

Anti-inflammatory Properties

Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are key enzymes in inflammatory pathways.[5] Additionally, certain 3-substituted-indolin-2-one derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[6] The unique electronic properties of this compound could be leveraged to design potent anti-inflammatory agents.

Antimicrobial and Antiviral Potential

Nitro-containing heterocyclic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in anaerobic bacteria and protozoa to form radical species that are toxic to the cell. This mechanism is the basis for the activity of drugs like metronidazole. The indoline nucleus is also found in compounds with antimicrobial properties. Therefore, this compound derivatives could be explored for their potential as novel antibacterial or antiparasitic drugs.

Neurological and Other Applications

Derivatives of 4-nitroindole have been investigated as 5-HT2A receptor antagonists, suggesting a potential role for such scaffolds in the treatment of neurological disorders.[7] The versatility of the indoline ring system has also led to its incorporation into inhibitors of cholesterol ester protein (CETP), highlighting its potential in cardiovascular drug discovery.[2]

The following table summarizes the biological activities of some related substituted indoline and nitroindole compounds.

| Compound Class | Biological Target/Activity | Quantitative Data (Example) | Reference |

| Pyrrole-indoline-2-ones | Aurora Kinase A and B inhibitors | IC50 values in the nanomolar range | [2] |

| N-(4-hydroxyaminoformylbenzyl)alkyl-substituted dihydroindoles | Selective HDAC6 inhibitors | IC50 values in the nanomolar range | [2] |

| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-quadruplex binders | - | [3][4] |

| Indoline derivatives | Dual 5-LOX and sEH inhibitors | IC50 values in the sub-micromolar to micromolar range | [5] |

| 3-substituted-indolin-2-ones | Anti-inflammatory (inhibition of NO, TNF-α, IL-6) | - | [6] |

| 4-nitroindole sulfonamides | 5-HT2A receptor antagonists | IC50 values less than 1μM | [7] |

Conceptual Signaling Pathway and Structure-Activity Relationship

The development of small molecule kinase inhibitors is a major focus in modern drug discovery. A hypothetical mechanism by which a this compound derivative could act as a kinase inhibitor is depicted in the following signaling pathway diagram.

Caption: A conceptual signaling pathway illustrating kinase inhibition.

The successful development of potent and selective drugs based on the this compound scaffold would rely on a thorough understanding of its structure-activity relationship (SAR).

Caption: A logical diagram of structure-activity relationship considerations.

Conclusion

While this compound remains a relatively unexplored molecule, its structural features suggest significant potential as a versatile scaffold in medicinal chemistry. By drawing parallels with other substituted indoline and nitroaromatic compounds, we can anticipate its utility in the development of novel anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic applications. The unique electronic interplay between the methyl and nitro groups provides a solid foundation for the design of targeted therapies. Further research, including the development of efficient synthetic routes and comprehensive biological evaluation, is warranted to fully unlock the therapeutic potential of this compound and its derivatives.

References

- 1. This compound | 165250-68-0 | Benchchem [benchchem.com]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]

- 7. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyl-5-nitroindoline: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitroindoline is a substituted indoline molecule that holds significant potential as a versatile building block in the field of organic synthesis. Its unique structural features, comprising a saturated five-membered nitrogen-containing ring fused to a benzene ring substituted with both an electron-donating methyl group and a powerful electron-withdrawing nitro group, make it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents and other functional organic compounds.

The strategic placement of the methyl and nitro groups on the aromatic ring creates a unique electronic environment that influences the reactivity of the indoline core. The nitro group, in particular, can be readily transformed into an amino group, opening up a vast landscape of chemical modifications and allowing for the introduction of various pharmacophores. This adaptability makes this compound a key intermediate for generating libraries of compounds for drug discovery and medicinal chemistry programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| CAS Number | 165250-68-0 |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in common organic solvents |

| Reactivity | The nitro group is susceptible to reduction, and the aromatic ring can undergo further substitution. The secondary amine of the indoline core can be functionalized. |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from a suitable ortho-nitrotoluene derivative. The most logical and widely applicable approach involves the Leimgruber-Batcho indole synthesis to first construct the corresponding indole, followed by a selective reduction of the pyrrole ring.

Step 1: Synthesis of 4-Methyl-5-nitro-1H-indole

The Leimgruber-Batcho indole synthesis provides a high-yielding and versatile method for the preparation of indoles from o-nitrotoluenes.[1] The starting material for the synthesis of 4-methyl-5-nitro-1H-indole would be 2,4-dimethyl-1,3-dinitrobenzene or a similarly substituted precursor. The general workflow for this synthesis is depicted below.

Caption: Leimgruber-Batcho synthesis of 4-methyl-5-nitro-1H-indole.

Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Methyl-5-nitro-1H-indole (General Procedure)

-

Enamine Formation: A solution of the starting o-nitrotoluene derivative (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0-3.0 eq) and pyrrolidine (1.5-2.0 eq). The mixture is heated, typically at reflux, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

-

Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran). A reducing agent is then added. Common reducing systems include Raney nickel with hydrazine or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] The reaction is stirred at room temperature or with gentle heating until the enamine is consumed (monitored by TLC).

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford pure 4-methyl-5-nitro-1H-indole.

Step 2: Reduction of 4-Methyl-5-nitro-1H-indole to this compound

The selective reduction of the C2-C3 double bond of the indole ring, without affecting the nitro group, is the final step in the synthesis of this compound. Catalytic hydrogenation under controlled conditions is a common and effective method for this transformation.

Caption: Reduction of 4-methyl-5-nitro-1H-indole to this compound.

Experimental Protocol: Catalytic Hydrogenation of 4-Methyl-5-nitro-1H-indole (General Procedure)

-

Reaction Setup: To a solution of 4-methyl-5-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask, is added a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a Parr hydrogenator). The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction is carefully monitored by TLC or LC-MS to ensure the selective reduction of the indole double bond without reduction of the nitro group.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules, particularly those with potential biological activity. The presence of multiple reactive sites allows for a range of chemical transformations.

Reduction of the Nitro Group

A key transformation of this compound is the reduction of the nitro group to an amino group, yielding 4-methyl-5-aminoindoline. This opens up numerous possibilities for further functionalization, such as acylation, sulfonylation, and participation in coupling reactions.

Caption: Functionalization pathway of this compound via reduction.

Experimental Protocol: Reduction of this compound to 4-Methyl-5-aminoindoline (General Procedure)

-

Reaction Setup: this compound (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as stannous chloride (SnCl₂) dihydrate (4-5 eq) or iron powder in the presence of an acid like hydrochloric acid or ammonium chloride, is added to the solution.

-

Reduction: The reaction mixture is heated, typically to reflux, and the progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and made basic by the addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 4-methyl-5-aminoindoline can be purified by column chromatography.

N-Functionalization

The secondary amine of the indoline ring is another site for chemical modification. It can undergo N-alkylation, N-arylation, or acylation to introduce a variety of substituents, further diversifying the molecular scaffolds that can be accessed from this building block.

Use in Multi-Component Reactions

While specific examples are yet to be extensively documented, the structural features of this compound and its amino derivative make them promising candidates for participation in multi-component reactions (MCRs). MCRs are highly efficient one-pot processes that allow for the rapid construction of complex molecules from three or more starting materials, which is of great interest in combinatorial chemistry and drug discovery.

Conclusion

This compound is a strategically important building block in organic synthesis. Its straightforward synthesis from readily available starting materials and the presence of multiple, orthogonally reactive functional groups provide a powerful platform for the generation of diverse molecular architectures. The ability to readily access the corresponding 5-aminoindoline derivative further enhances its utility, making it a valuable precursor for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel bioactive molecules.

References

A Comprehensive Technical Review of 4-Methyl-5-nitroindoline and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group and a methyl substituent onto this scaffold, as in 4-Methyl-5-nitroindoline, creates a unique electronic and steric profile that can be exploited for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and its potential for hydrogen bonding, while the methyl group can modulate lipophilicity and steric interactions with biological targets. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, chemical properties, and biological activities, with a particular emphasis on their potential in drug development. While specific experimental data for this compound is limited in the current literature, this review compiles available information on its precursor and structurally related analogs to provide a valuable resource for researchers in the field.

Synthesis of this compound and Its Precursor

The primary synthetic route to this compound involves the reduction of its corresponding indole precursor, 4-methyl-5-nitro-1H-indole.

Synthesis of 4-Methyl-5-nitro-1H-indole

The synthesis of 4-methyl-5-nitro-1H-indole can be achieved through various established indole synthesis methodologies, such as the Fischer, Bartoli, or Leimgruber-Batcho indole syntheses, starting from appropriately substituted precursors. For instance, the Fischer indole synthesis would utilize a substituted phenylhydrazine and a suitable ketone or aldehyde. The nitro and methyl groups would be present on the starting phenylhydrazine.

Reduction of 4-Methyl-5-nitro-1H-indole to this compound

The conversion of the indole ring to an indoline is a reduction reaction that saturates the 2,3-double bond of the pyrrole ring. Several methods are commonly employed for the reduction of indoles and nitro compounds, which can be adapted for this transformation.[1] It is important to note that many reduction methods for nitroaromatics convert the nitro group to an amine. Therefore, careful selection of reagents and reaction conditions is crucial to selectively reduce the indole double bond while preserving the nitro group.

Experimental Protocols

Below are representative experimental protocols for the reduction of a nitroindole to a nitroindoline, which can be adapted for the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often clean method for reductions. The choice of catalyst and reaction conditions can be tuned to achieve selective reduction.

-

Materials:

-

4-Methyl-5-nitro-1H-indole

-

Palladium on carbon (Pd/C, 5% or 10%) or Platinum(IV) oxide (Adam's catalyst)

-

Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

-

Hydrogen gas source (e.g., hydrogen balloon or Parr hydrogenator)

-

Reaction flask

-

Magnetic stirrer

-

-

Procedure:

-

In a suitable reaction flask, dissolve 4-Methyl-5-nitro-1H-indole in the chosen solvent.

-

Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography or recrystallization as needed.

-

Protocol 2: Reduction with Tin(II) Chloride

Tin(II) chloride is a classical reagent for the reduction of nitro groups, but under specific conditions, it can be used for other reductions as well. Careful control of stoichiometry and temperature is necessary to favor the reduction of the indole double bond over the nitro group.

-

Materials:

-

4-Methyl-5-nitro-1H-indole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Solvent (e.g., Ethanol, Acetic acid)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (for neutralization)

-

Extraction solvent (e.g., Ethyl acetate)

-

Reaction flask

-

Magnetic stirrer

-

Reflux condenser

-

-

Procedure:

-

Dissolve 4-Methyl-5-nitro-1H-indole in the chosen solvent in a round-bottom flask.

-

Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the reaction to warm to room temperature or heat to reflux, depending on the desired reactivity.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography.

-

Quantitative Data

Table 1: Physicochemical Properties of 4-Methyl-5-nitro-1H-indole

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 165250-69-1 |

| Purity | ≥95% |

| Appearance | Not specified |

| Storage | Room temperature |

Table 2: Biological Activity of Selected Nitroindole Analogs

| Compound | Target/Activity | Cell Line | IC₅₀ (µM) |

| Pyrrolidine-substituted 5-nitroindole (Compound 5) | c-Myc G-Quadruplex binder, Anticancer | HeLa | 5.08 ± 0.91 |

| Pyrrolidine-substituted 5-nitroindole (Compound 7) | c-Myc G-Quadruplex binder, Anticancer | HeLa | 5.89 ± 0.73 |

| 4-Nitroindole sulfonamide derivatives | 5-HT2A Receptor Binding | - | < 1 |

Analogs of this compound and Their Biological Activities

The nitroindoline scaffold has been explored for a variety of therapeutic applications, with analogs demonstrating potent biological activities.

Anticancer Activity: Targeting c-Myc G-Quadruplexes and CDK2

Several studies have focused on the development of nitroindole derivatives as anticancer agents. A notable strategy involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression.

-

Pyrrolidine-substituted 5-nitroindoles: These compounds have been identified as a new class of G4 ligands that bind to the c-Myc promoter G4 sequence. This binding induces downregulation of c-Myc at both the transcriptional and translational levels, leading to cell-cycle arrest and the generation of reactive oxygen species, ultimately resulting in antiproliferative effects in cancer cells.

Another important target for anticancer drug development is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

-

N-methyl-5-nitroisatin (an indoline-2,3-dione analog): Derivatives of 5-nitroisatin have shown potential as inhibitors of CDK2. By acting as competitive inhibitors at the ATP-binding site of CDK2, these compounds can halt the cell cycle and induce apoptosis in cancer cells.

Serotonin Receptor Antagonism

Derivatives of 4-nitroindole have been investigated for their activity as serotonin receptor antagonists.

-

4-Nitroindole sulfonamides: A series of these compounds containing a methyleneamino-N,N-dimethylformamidine moiety have been shown to bind to 5-HT2A and 5-HT2C receptors with high affinity, with most compounds exhibiting IC₅₀ values of less than 1µM. This highlights the potential of the 4-nitroindole scaffold in developing treatments for neurological and psychiatric disorders.

Signaling Pathways and Experimental Workflows

c-Myc G-Quadruplex Stabilization Pathway

The following diagram illustrates the proposed mechanism of action for 5-nitroindole analogs that target the c-Myc G-quadruplex.

Caption: Proposed mechanism of c-Myc downregulation by 5-nitroindole analogs.

CDK2 Inhibition Pathway

The diagram below illustrates the signaling pathway of CDK2 inhibition by nitroindoline analogs, leading to cell cycle arrest.

Caption: Mechanism of cell cycle arrest via CDK2 inhibition by nitroindoline analogs.

General Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

Caption: General workflow for the development of this compound analogs.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse and potent biological activities. While specific data on the parent compound, this compound, is currently limited in the scientific literature, the exploration of its analogs has revealed significant potential in the development of novel therapeutics, particularly in the area of oncology and neuropharmacology. The synthetic accessibility of the nitroindoline scaffold allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with improved efficacy and safety profiles. This technical guide serves as a valuable resource for researchers, summarizing the current state of knowledge and highlighting the potential of this chemical class for future drug discovery efforts. Further investigation into the synthesis, characterization, and biological evaluation of this compound itself is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Safety and Handling of 4-Methyl-5-nitroindoline

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. 4-Methyl-5-nitroindoline is a chemical compound for which extensive safety and toxicological data is not publicly available. The information provided herein is based on the chemical properties of structurally similar compounds and established principles of laboratory safety. It is imperative to treat this compound as potentially hazardous and to exercise extreme caution in its handling and disposal. A thorough risk assessment should be conducted before any use.

Introduction

This compound (CAS No. 165250-68-0) is a substituted indoline derivative. The presence of a nitro group on the aromatic ring and a methyl group suggests that this compound may have biological activity, making it of interest in chemical and pharmaceutical research. However, the lack of comprehensive toxicological data necessitates a cautious approach to its handling, guided by information available for analogous compounds. This guide summarizes the known information and provides best-practice recommendations for safety and handling.

Hazard Identification and Classification

-

Harmful if swallowed, inhaled, or absorbed through the skin.[3]

-

Potentially capable of causing long-term adverse effects. For instance, the related compound 2-Methyl-5-nitroaniline is suspected of causing cancer.[3]

Table 1: Hazard Statements for Structurally Similar Compounds

| Compound | Hazard Statements |

| 5-Nitroindoline | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |

| 6-nitroindoline-2-carboxylic acid | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |

| 1-Methyl-5-nitroindoline-2,3-dione | Not explicitly classified, but handling precautions suggest potential for irritation. |

| 2-Methyl-5-nitroaniline | Toxic if swallowed, in contact with skin or if inhaled, Suspected of causing cancer.[3] |

Physical and Chemical Properties

Quantitative experimental data for the physical and chemical properties of this compound are limited. The following table summarizes available information for the target compound and its analogs.

Table 2: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 4-Methyl-5-nitro-1H-indole | 2-Methyl-5-nitroaniline |

| CAS Number | 165250-68-0[4] | 165250-69-1[5] | 99-55-8[3] |

| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₈N₂O₂[5] | C₇H₈N₂O₂[6] |

| Molecular Weight | 178.19 g/mol | 176.17 g/mol [5] | 152.15 g/mol [6] |

| Appearance | Data not available | Data not available | Yellow crystals[6] |

| Boiling Point | Data not available | Data not available | Data not available |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the unknown toxicity profile of this compound, a stringent set of experimental protocols for handling should be implemented.

4.1 Engineering Controls

-

Ventilation: All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Containment: For procedures with a higher risk of aerosol generation, the use of a glove box is recommended.

4.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to prevent contact with the eyes.[1][7]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected before use and changed frequently, especially after direct contact with the compound.[1]

-

Lab Coat: A fully buttoned lab coat should be worn to protect the skin and clothing.

-

Footwear: Closed-toe shoes are required in the laboratory.

-

-

Respiratory Protection: If there is a risk of dust or aerosol generation that cannot be controlled by engineering measures, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1][8]

4.3 Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

-

Contaminated clothing should be removed immediately and laundered separately before reuse.[7]

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2][7] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][2][7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |

Storage and Disposal

6.1 Storage

-

Store this compound in a tightly sealed container.[1]

-

Keep the container in a cool, dry, and well-ventilated area.[1][7]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

6.2 Disposal

-

Waste containing this compound should be treated as hazardous waste.

-

Do not dispose of the compound down the drain.[1]

-

All waste materials, including empty containers and contaminated PPE, should be collected in labeled, sealed containers for disposal by a licensed hazardous waste contractor.[1]

-

Consult with your institution's environmental health and safety department for specific disposal guidelines.

Visualized Workflows

The following diagrams illustrate the logical flow of procedures for the safe handling and emergency response for this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response procedures for exposure to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. 165250-68-0|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 4-Methyl-5-nitroindoline: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive, three-step synthetic protocol for the preparation of 4-Methyl-5-nitroindoline, a valuable substituted indoline derivative for potential applications in pharmaceutical and materials science research. The synthesis commences with the construction of the 4-methylindole core via the Leimgruber-Batcho reaction, followed by regioselective nitration at the C5 position, and concludes with the selective reduction of the indole to the corresponding indoline.

Core Synthesis Strategy

The synthesis of this compound is accomplished through a robust three-step sequence:

-

Step 1: Synthesis of 4-Methylindole using the Leimgruber-Batcho indole synthesis starting from 3-Methyl-2-nitrotoluene.

-

Step 2: Nitration of 4-Methylindole to introduce a nitro group at the 5-position of the indole ring.

-

Step 3: Selective Reduction of 4-Methyl-5-nitroindole to yield the target compound, this compound.

This protocol provides detailed experimental procedures, expected yields, and reaction parameters for each step, facilitating reproducibility in a laboratory setting.

Experimental Protocols

Step 1: Synthesis of 4-Methylindole via Leimgruber-Batcho Synthesis

This procedure is adapted from the general principles of the Leimgruber-Batcho indole synthesis.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Methyl-2-nitrotoluene | 151.15 | 10.0 | 1.51 g |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 12.0 | 1.43 g (1.6 mL) |

| Pyrrolidine | 71.12 | 11.0 | 0.78 g (0.9 mL) |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 10 mL |

| Iron powder | 55.84 | 50.0 | 2.79 g |

| Acetic acid | 60.05 | - | 20 mL |

| Ethanol | 46.07 | - | 20 mL |

| Diethyl ether | 74.12 | - | As needed |

| Saturated sodium bicarbonate solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous magnesium sulfate | 120.37 | - | As needed |

Procedure:

-

A solution of 3-Methyl-2-nitrotoluene (10.0 mmol) in DMF (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

N,N-Dimethylformamide dimethyl acetal (12.0 mmol) and pyrrolidine (11.0 mmol) are added to the solution.

-

The reaction mixture is heated to 110 °C and stirred for 2 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture is diluted with diethyl ether and washed twice with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude enamine intermediate as a red oil.

-

The crude enamine is dissolved in a mixture of acetic acid (20 mL) and ethanol (20 mL).

-

Iron powder (50.0 mmol) is added portion-wise to the solution, and the resulting suspension is heated to 100 °C and stirred for 3 hours.

-

The reaction mixture is cooled to room temperature, filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in diethyl ether and washed with saturated sodium bicarbonate solution until the aqueous layer is basic.

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 4-Methylindole.

Expected Yield: 75-85%

Step 2: Nitration of 4-Methylindole

This protocol is based on established methods for the nitration of substituted indoles.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Methylindole | 131.17 | 5.0 | 0.66 g |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | 10 mL |

| Concentrated Nitric Acid (70%) | 63.01 | 5.5 | ~0.35 mL |

| Ice | - | - | As needed |

| Cold water | - | - | As needed |

Procedure:

-

In a flask, 4-Methylindole (5.0 mmol) is dissolved in concentrated sulfuric acid (10 mL) at 0 °C with stirring.

-

In a separate flask, a nitrating mixture is prepared by slowly adding concentrated nitric acid (5.5 mmol) to concentrated sulfuric acid (2 mL) while cooling in an ice bath.

-

The cold nitrating mixture is added dropwise to the solution of 4-methylindole, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, the reaction is stirred at 0-5 °C for 1 hour.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

-

The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

The product, 4-Methyl-5-nitroindole, is dried under vacuum.

Expected Yield: 60-70%

Step 3: Selective Reduction of 4-Methyl-5-nitroindole

This procedure utilizes a borane reagent for the selective reduction of the indole ring.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Methyl-5-nitroindole | 176.17 | 2.0 | 0.35 g |

| Borane-tetrahydrofuran complex (1 M in THF) | - | 4.0 | 4.0 mL |

| Trifluoroacetic acid (TFA) | 114.02 | - | 5 mL |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 10 mL |

| Saturated sodium bicarbonate solution | - | - | As needed |

| Dichloromethane | 84.93 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous sodium sulfate | 142.04 | - | As needed |

Procedure:

-

A solution of 4-Methyl-5-nitroindole (2.0 mmol) in anhydrous tetrahydrofuran (10 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.

-

The solution is cooled to 0 °C, and trifluoroacetic acid (5 mL) is added dropwise.

-

Borane-tetrahydrofuran complex (1 M in THF, 4.0 mmol) is then added slowly to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is carefully quenched by the slow addition of water at 0 °C.

-

The mixture is neutralized by the addition of saturated sodium bicarbonate solution.

-

The product is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give this compound.

Expected Yield: 50-60%

Data Summary

| Step | Product | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) |

| 1 | 4-Methylindole | 3-Methyl-2-nitrotoluene | DMF-DMA, Pyrrolidine, Fe, Acetic Acid | 2 h then 3 h | 110 °C then 100 °C | 75-85 |

| 2 | 4-Methyl-5-nitroindole | 4-Methylindole | Conc. HNO₃, Conc. H₂SO₄ | 1 h | 0-5 °C | 60-70 |

| 3 | This compound | 4-Methyl-5-nitroindole | Borane-THF, Trifluoroacetic Acid | 4-6 h | 0 °C to RT | 50-60 |

Synthesis Workflow and Signaling Pathway Diagrams

Caption: Overall synthetic workflow for this compound.

Caption: Regioselectivity of the nitration of 4-methylindole.

Application Notes and Protocols for the Nitration of 4-Methylindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols and application notes for the nitration of 4-methylindoline. The nitration of the indoline scaffold is a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. Due to the presence of the activating methyl group and the aniline-like reactivity of the indoline ring, this reaction can yield a mixture of constitutional isomers. These protocols offer guidance on performing the reaction, isolating the products, and characterizing the resulting nitro-4-methylindoline isomers.

Introduction

The indoline nucleus is a prevalent structural motif in numerous natural products and synthetic compounds with significant biological activities. The introduction of a nitro group onto the 4-methylindoline core serves as a key step for further functionalization, enabling the synthesis of a diverse array of derivatives for drug discovery and development. The regioselectivity of the nitration is influenced by the electronic and steric effects of the methyl group and the N-heterocycle. This document outlines a standard procedure for the nitration of 4-methylindoline using a classical mixed acid approach and provides a framework for the analysis of the product mixture.

Experimental Protocols

Protocol 1: Nitration of 4-Methylindoline with Nitric Acid and Sulfuric Acid

This protocol describes a standard method for the electrophilic nitration of 4-methylindoline using a mixture of concentrated nitric acid and sulfuric acid.

Materials:

-

4-Methylindoline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylindoline (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C in an ice bath. Stir the mixture until all the starting material has dissolved.

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes) while cooling in an ice bath.

-

Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of 4-methylindoline, maintaining the internal temperature of the reaction mixture between 0 and 5 °C. The addition should be carried out over a period of 30-60 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the different nitro-4-methylindoline isomers.

Data Presentation

The nitration of 4-methylindoline is expected to yield a mixture of isomers. The primary products are typically the 5-nitro and 7-nitro derivatives, with the potential for smaller amounts of other isomers. The exact yields and ratios will depend on the specific reaction conditions.

| Compound | Position of Nitration | Expected Yield Range (%) | Physical State |

| 4-Methyl-5-nitroindoline | C5 | 30-50 | Solid |

| 4-Methyl-7-nitroindoline | C7 | 20-40 | Solid |

| Other isomers | e.g., C6 | <10 | Solid/Oil |

Note: The yield ranges are estimates based on the nitration of similar substituted indolines and may vary.

Mandatory Visualization

Experimental Workflow for the Nitration of 4-Methylindoline

Caption: Experimental workflow for the synthesis of nitro-4-methylindoline.

Discussion of Regioselectivity

The directing effects of the substituents on the indoline ring govern the regiochemical outcome of the nitration. The amino group of the indoline is a strong activating ortho-, para-director. However, under the strongly acidic conditions of mixed-acid nitration, the nitrogen atom is protonated, and its directing influence is diminished. The methyl group at the C4 position is a weak activating group and an ortho-, para-director.

Considering these factors, electrophilic attack is favored at the positions para and ortho to the amino group that are not blocked. In the case of 4-methylindoline, the C5 and C7 positions are the most likely sites for nitration. The steric hindrance from the adjacent methyl group at C4 may influence the ratio of the 5-nitro to the 7-nitro isomer. Milder nitrating conditions might favor nitration at the C7 position to a greater extent.

Characterization of Products

The isolated isomers should be characterized by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the fractions from column chromatography.

-

Melting Point: To determine the purity of the crystalline products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the isomers by analyzing the chemical shifts and coupling constants of the aromatic protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the nitrated products.

-

Infrared (IR) Spectroscopy: To identify the presence of the nitro group (typically strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹).

Safety Precautions

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic. It is crucial to maintain the recommended temperature to avoid uncontrolled reactions and the formation of dinitrated byproducts.

-

Always add acid to water or a solution, never the other way around, during the work-up procedure. The neutralization step should be performed slowly and with cooling to control the exotherm and gas evolution.

Application Notes and Protocols for the Reduction of 4-Methyl-5-nitroindoline

Introduction

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. 4-Methyl-5-aminoindoline is a valuable building block, and its synthesis via the reduction of 4-Methyl-5-nitroindoline is a critical step. These application notes provide detailed protocols for common and effective methods for this reduction, including catalytic hydrogenation and metal-mediated reductions. The information is intended for researchers, scientists, and drug development professionals to facilitate the efficient and safe synthesis of 4-Methyl-5-aminoindoline.

Chemical Reaction

The primary transformation discussed is the reduction of the nitro group at the 5-position of the 4-methylindoline core to an amino group.

Caption: Chemical transformation of this compound to 4-Methyl-5-aminoindoline.

Quantitative Data Summary

The following tables summarize typical yields for the reduction of nitroindoles and related aromatic nitro compounds using various methods, as described in the scientific literature. This data can serve as a benchmark for the reduction of this compound.

Table 1: Catalytic Hydrogenation

| Substrate | Catalyst | Solvent | Pressure | Temperature (°C) | Time (h) | Yield (%) |

| 1-Methyl-5-nitro-1H-indole | Pd/C | Not Specified | Not Specified | Not Specified | Not Specified | 60 |

| 4-Nitroindoline (analog) | Pd/C | Methanol/Ethanol | 0.2-3.0 MPa | 15-100 | 3-12 | High |

Table 2: Metal-Mediated Reduction

| Substrate | Reducing Agent | Solvent | Acid | Temperature (°C) | Time (h) | Yield (%) |

| 4-Nitroindoline | Reduced Iron Powder | Ethanol/Water | Conc. HCl | Reflux | 2 | 92[1] |

| Aromatic Nitro Compounds | SnCl₂·2H₂O | Ethyl Acetate | - | 50 | Overnight | 95 |

| Aromatic Nitro Compounds | SnCl₂ | Ethanol | - | Reflux | 4 | 91 |

Experimental Protocols

The following are detailed protocols for the reduction of this compound. Researchers should adapt and optimize these procedures for their specific needs and scale.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is a clean and efficient way to perform the reduction, often resulting in high yields and purity.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite or another filter aid

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

-

Seal the vessel and purge it several times with an inert gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-Methyl-5-aminoindoline.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction using Iron Powder in Acidic Medium

This is a classical and cost-effective method for the reduction of aromatic nitro compounds.[1]

Materials:

-

This compound

-

Reduced Iron Powder (Fe)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate or Dichloromethane for extraction

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound, ethanol, and water.

-

Add reduced iron powder to the mixture with stirring.

-

Heat the mixture to reflux and then add a few drops of concentrated hydrochloric acid.

-

Continue to stir the reaction at reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.[1]

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Methyl-5-aminoindoline.

-

Purify the product by recrystallization or column chromatography.

Protocol 3: Reduction using Stannous Chloride (SnCl₂)

Stannous chloride is a versatile reducing agent for nitro groups and is effective under various conditions.

Materials:

-

This compound

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate for extraction

Procedure:

-

Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

-

Add stannous chloride dihydrate to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and carefully quench it by adding a saturated solution of sodium bicarbonate until the pH is basic.

-

A precipitate of tin salts will form. Filter the mixture through Celite.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude 4-Methyl-5-aminoindoline by column chromatography or recrystallization.

Visualized Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 4-Methyl-5-aminoindoline.

Caption: A general workflow for the reduction of this compound.

Logical Flow for Method Optimization

This diagram outlines a logical approach to optimizing the reduction reaction conditions.

Caption: A logical flow for optimizing the reduction of this compound.

Analytical Characterization

The final product, 4-Methyl-5-aminoindoline, should be characterized using standard analytical techniques to confirm its identity and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify functional groups.

The analysis of related aminoindoles can be challenging due to their polarity and potential instability.[2][3] Derivatization may be necessary for certain chromatographic methods.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times.

References

Application Notes and Protocols for 4-Methyl-5-nitroindoline in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Methyl-5-nitroindoline and its derivatives in three major classes of palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling, the Heck Reaction, and the Buchwald-Hartwig Amination. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures from accessible precursors.

Introduction

This compound is a substituted indoline scaffold of interest in drug discovery. The presence of the nitro group and the indoline core offers multiple points for synthetic diversification. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of this scaffold, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

This document outlines two primary strategies for employing this scaffold in cross-coupling reactions:

-

Coupling of a Halogenated this compound: This traditional approach involves the use of a bromo- or iodo-substituted indoline as the electrophilic partner.

-

Denitrative Coupling: A more recent development involves the direct use of the nitro group as a leaving group, offering a more atom-economical pathway.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide or triflate.[1][2] In the context of this compound, this reaction can be used to introduce aryl or heteroaryl substituents.

Denitrative Suzuki-Miyaura Coupling

Recent advances have demonstrated the feasibility of using nitroarenes directly as electrophiles in Suzuki-Miyaura coupling, proceeding via an oxidative addition of the Ar-NO₂ bond to the palladium(0) center.[1] This approach avoids the need for pre-functionalization of the indoline with a halogen.

General Reaction Scheme:

Experimental Protocol: Denitrative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic Acid

-

Palladium(II) acetylacetonate (Pd(acac)₂)

-

BrettPhos

-

Potassium Phosphate (K₃PO₄)

-

18-Crown-6

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1 equiv.), phenylboronic acid (1.5 equiv.), Pd(acac)₂ (0.05 equiv.), BrettPhos (0.06 equiv.), K₃PO₄ (2.0 equiv.), and 18-crown-6 (0.2 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture at 130 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methyl-5-phenylindoline.

Table 1: Representative Substrate Scope for Denitrative Suzuki-Miyaura Coupling of Nitroarenes. [1] (Data adapted from analogous nitroarene systems to illustrate typical yields and conditions)

| Nitroarene Substrate | Boronic Acid | Product | Yield (%) |

| 1-Nitronaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 84 |

| 4-Nitroanisole | 4-Methylphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 78 |

| 3-Nitrobenzonitrile | Phenylboronic acid | 3-Phenylbenzonitrile | 75 |

| 1-Nitro-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 65 |

| 2-Nitropyridine | Phenylboronic acid | 2-Phenylpyridine | 41 |

Conditions: Pd(acac)₂ (5 mol%), BrettPhos (6 mol%), K₃PO₄ (2 equiv.), 18-crown-6 (20 mol%), 1,4-dioxane, 130 °C, 24 h.

Heck Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.[3][4][5] For this compound, a halogenated derivative (e.g., 7-bromo-4-methyl-5-nitroindoline) would typically be used as the substrate.

General Reaction Scheme:

Experimental Protocol: Heck Reaction of 7-Bromo-4-methyl-5-nitroindoline with Styrene

Materials:

-

7-Bromo-4-methyl-5-nitroindoline (hypothetical substrate)

-

Styrene

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

To a dry Schlenk flask, add 7-Bromo-4-methyl-5-nitroindoline (1 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF, followed by triethylamine (2 equiv.) and styrene (1.2 equiv.) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Illustrative Data for Heck Coupling of Halo-Aromatics with Alkenes. (Data is representative of typical Heck reactions and serves as a guideline)

| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 92 |

| 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 110 | 95 |

| 3-Bromopyridine | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | NaOAc | Toluene | 120 | 85 |

| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 88 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[6][7][8] This reaction is a cornerstone of medicinal chemistry for the synthesis of arylamines. Similar to the Suzuki reaction, recent advances allow for the direct amination of nitroarenes.[9]

General Reaction Scheme (Denitrative):

Experimental Protocol: Denitrative Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

-

This compound

-

Morpholine

-

[Pd(allyl)Cl]₂

-

RuPhos

-

Sodium tert-butoxide (NaOt-Bu)